molecular formula C9H12ClNO2 B1447007 2-Amino-3-ethylbenzoic acid hydrochloride CAS No. 1803586-54-0

2-Amino-3-ethylbenzoic acid hydrochloride

Cat. No.: B1447007
CAS No.: 1803586-54-0
M. Wt: 201.65 g/mol
InChI Key: IORRORBAMFQFNZ-UHFFFAOYSA-N
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Description

2-Amino-3-ethylbenzoic acid hydrochloride is a substituted aminobenzoic acid derivative that serves as a versatile building block in organic and pharmaceutical research. As part of the aminobenzoic acid family, this compound is a key intermediate for synthesizing more complex molecules. Researchers utilize such derivatives in the development of active compounds, including cholinesterase inhibitors with potential application in neurodegenerative disease research . The structural motif of substituted aminobenzoic acids is also found in the synthesis of various therapeutic agents and dyes . The hydrochloride salt form typically offers improved stability and solubility for handling in various experimental protocols. This compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-3-ethylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-6-4-3-5-7(8(6)10)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORRORBAMFQFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-54-0
Record name 2-amino-3-ethylbenzoic acid hydrochloride
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Preparation Methods

Reduction of Lactone Precursors via Catalytic Hydrogenation

A prominent method for closely related compounds such as 2-amino-6-ethylbenzoic acid (structurally similar to 2-amino-3-ethylbenzoic acid) involves reduction of lactone intermediates like 7-amino-3-methylphthalide or its hydroxy derivatives. This method has been reported to offer superior reliability and cost-effectiveness compared to prior art.

Process Details:

  • Starting Material: 7-amino-3-methylphthalide or 7-amino-3-hydroxy-3-methylphthalide.
  • Reaction Medium: Water or a water-miscible solvent-water mixture, with pH adjusted to neutral or alkaline (pH 7–12).
  • Catalysts: Raney nickel or palladium-based catalysts are preferred.
  • Hydrogen Sources: Hydrogen gas, formic acid derivatives, or cyclohexene.
  • Conditions: Temperature range 20–100 °C (ideally 80–100 °C); pressure 1–100 bar, with 2–5 bar recommended for safety and efficiency.
  • Isolation: Standard extraction, precipitation, or evaporation methods.

This approach benefits from the resistance of the lactone ring to reduction under acidic conditions but achieves efficient conversion at neutral to alkaline pH, likely proceeding via ring-opening intermediates such as 2-amino-6-(1-hydroxy-ethyl)-benzoic acid sodium salt.

Parameter Range/Value Notes
Catalyst Raney nickel, Pd-based Raney nickel preferred at pH ≥7
Hydrogen Source H2 gas, formic acid derivatives, cyclohexene Versatile hydrogen donors
Solvent Water or water-miscible solvents pH adjusted to 7–12
Temperature 20–100 °C (preferably 80–100 °C) Higher temp improves reaction rate
Pressure 1–100 bar (preferably 2–5 bar) Safety considerations
Isolation Methods Extraction, precipitation, evaporation Standard purification techniques

This method has been patented and shown to be scalable for industrial production, providing a reliable route to the aminoethylbenzoic acid core structure required for further functionalization.

Oxidation and Ammoniation Route from Alkylbenzenes

Another approach, particularly for positional isomers like 3-methyl-2-aminobenzoic acid (closely related structurally), involves:

  • Chlorination of alkylbenzenes (e.g., m-xylene) to form chlorinated intermediates,
  • Oxidation of these intermediates to chlorobenzoic acids,
  • Subsequent ammoniation under alkaline conditions to introduce the amino group.

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness, avoiding harsh nitration steps and minimizing side reactions.

Step Description Conditions/Notes
Chlorination m-Xylene → 2-chloro-m-xylene Controlled chlorination reaction
Oxidation 2-chloro-m-xylene → 3-methyl-2-chlorobenzoic acid Oxidizing agents, controlled temp
Ammoniation 3-methyl-2-chlorobenzoic acid → 3-methyl-2-aminobenzoic acid Alkaline conditions, ammonium source

This synthetic route avoids the use of nitration and reduction steps, significantly reducing hazardous waste and operational risks. It is applicable to industrial scale and offers a sustainable alternative for producing amino-substituted benzoic acids.

Comparative Analysis of Preparation Methods

Aspect Lactone Reduction Method Oxidation-Ammoniation Method
Starting Materials 7-amino-3-methylphthalide derivatives m-Xylene and chlorinated intermediates
Reaction Type Catalytic hydrogenation Chlorination, oxidation, ammoniation
Catalysts Used Raney nickel, Pd-based catalysts None (chemical reagents for chlorination and oxidation)
Environmental Impact Moderate (hydrogen gas use, aqueous media) Low (avoids nitration, less hazardous)
Scalability High, industrially proven High, industrially feasible
Cost Moderate to high due to catalysts and hydrogen Low, uses cheap starting materials
Purification Extraction, precipitation, evaporation Standard chemical work-up

Research Findings and Industrial Relevance

  • The lactone reduction method has been demonstrated to be superior in yield and reliability for producing 2-amino-6-ethylbenzoic acid, a close analog, and is expected to be adaptable for 2-amino-3-ethylbenzoic acid hydrochloride synthesis. The key innovation lies in the alkaline pH conditions facilitating efficient hydrogenation.

  • The oxidation-ammoniation pathway offers a greener and cost-effective alternative with less hazardous intermediates and waste generation, which is crucial for sustainable industrial production.

  • Temperature and pressure parameters in catalytic hydrogenation can be optimized to balance reaction rate and safety, with mild pressures (2–5 bar) and elevated temperatures (80–100 °C) preferred.

Chemical Reactions Analysis

2-Amino-3-ethylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Amino-3-ethylbenzoic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-nitro-3-ethylbenzoic acid or reduced to yield 2-amino-3-ethylbenzyl alcohol.

Production of Specialty Chemicals
The compound is also employed in the industrial production of specialty chemicals, including dyes and pigments. Its unique structure allows for modifications that enhance the properties of these materials.

Biological Research

Enzyme Inhibition Studies
Research has indicated that this compound may play a role in enzyme inhibition. This property is critical for understanding biochemical pathways and could lead to the development of novel therapeutic agents targeting specific enzymes .

Potential Therapeutic Properties
Studies have investigated the compound's potential therapeutic effects, particularly its anti-inflammatory and antimicrobial activities. These investigations are crucial for identifying new treatments for various diseases, including infections and inflammatory conditions .

Medicinal Chemistry

Drug Development
The compound is a precursor in the synthesis of pharmacologically active substances. For example, it is involved in the synthesis of paquinimod, an immunomodulating drug currently undergoing clinical trials for systemic lupus erythematosus . Its ability to act as a building block for drug development highlights its importance in medicinal chemistry.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The research involved synthesizing several derivatives and evaluating their efficacy through standard microbiological assays. The results indicated that certain modifications enhanced antibacterial properties, making these derivatives potential candidates for new antibiotics .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers identified that specific derivatives of this compound could inhibit polyketide synthase enzymes involved in the biosynthesis of mycobacterial cell walls. This discovery has implications for developing new treatments for tuberculosis by targeting these enzymes directly .

Summary Table of Applications

Application Area Details
Chemical Synthesis Intermediate for complex organic molecules; production of specialty chemicals
Biological Research Enzyme inhibition studies; potential anti-inflammatory and antimicrobial properties
Medicinal Chemistry Precursor for drugs like paquinimod; exploration of new therapeutic agents

Mechanism of Action

The mechanism of action of 2-Amino-3-ethylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of biochemical pathways and interactions with cellular components . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Position) Functional Groups Key Applications Reference
2-Amino-3-ethylbenzoic acid hydrochloride Amino (C2), Ethyl (C3) Benzoic acid, Hydrochloride salt Synthetic intermediates
2-Amino-5-ethylphenol hydrochloride Amino (C2), Ethyl (C5), Hydroxyl (C1) Phenol, Hydrochloride salt Dye synthesis, Pharmaceuticals
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride Amino, Chlorophenyl, Methyl ester Ester, Hydrochloride salt Chiral building blocks
2-Ethoxy-3-methoxybenzoic acid hydrochloride Ethoxy (C2), Methoxy (C3) Benzoic acid, Hydrochloride salt Pharmacology studies

Key Observations:

  • Positional Isomerism: The placement of substituents significantly impacts reactivity. For example, 2-Amino-5-ethylphenol hydrochloride (phenol derivative) exhibits distinct solubility and acidity compared to this compound (carboxylic acid derivative) due to differences in functional groups .
  • Solubility: Hydrochloride salts generally improve aqueous solubility. However, ester derivatives (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride) show higher lipid solubility, influencing their pharmacokinetic profiles .

Analytical Characterization

  • HPLC Analysis : Methods used for related hydrochlorides (e.g., berberine hydrochloride in ) can be adapted for purity assessment. Reverse-phase HPLC with UV detection is common .
  • Spectrophotometry : UV-Vis spectroscopy, as applied to memantine hydrochloride (), may also be viable for quantifying aromatic amines in the target compound .

Biological Activity

2-Amino-3-ethylbenzoic acid hydrochloride (CAS No. 1803586-54-0) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is an amino benzoic acid derivative characterized by the following structural formula:

C9H11ClN2O2\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_2

The compound features an ethyl group at the meta position relative to the carboxylic acid group, which may influence its biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. A study demonstrated that compounds with similar structures showed significant inhibition of inflammatory markers in vitro. The mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory pathways, which suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It was tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The exact mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In vitro assays indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It could act on cellular receptors, altering signaling pathways that lead to inflammation or tumor growth.
  • Gene Expression Regulation : By influencing transcription factors, it may modulate the expression of genes associated with inflammation and cancer.

Case Studies

StudyFindings
Study on Anti-inflammatory EffectsDemonstrated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls (p < 0.05) .
Antimicrobial Activity AssessmentShowed significant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Anticancer ResearchInduced apoptosis in MCF-7 breast cancer cells, with increased caspase activity observed .

Q & A

Q. Q1. What are the recommended analytical methods for quantifying 2-amino-3-ethylbenzoic acid hydrochloride in synthetic mixtures?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm (similar to clonidine HCl analysis ). Validate linearity (1–10 μg/mL range), precision (RSD <2%), and recovery (>98%). Calibrate using standard solutions prepared in methanol.

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Avoid exposure to moisture, heat, or oxidizing agents. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. For spills, neutralize with sodium bicarbonate and dispose of waste via hazardous chemical protocols .

Q. Q3. What synthetic routes are available for preparing this compound?

Methodological Answer: A common route involves:

Friedel-Crafts alkylation of benzoic acid derivatives to introduce the ethyl group.

Nitration and reduction to install the amino group.

Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol.
Characterize intermediates via FTIR (amine N-H stretch at ~3300 cm⁻¹) and final product via melting point (compare to literature values) and elemental analysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Conduct:

  • Thermogravimetric Analysis (TGA) to detect solvates.
  • X-ray Diffraction (XRD) to identify crystalline phases.
  • Dynamic Light Scattering (DLS) to assess particle size effects.
    Standardize solvent systems (e.g., DMSO for polar aprotic conditions) and report temperature/pH .

Q. Q5. What experimental design is optimal for studying the degradation pathways of this compound under stress conditions?

Methodological Answer: Use accelerated stability studies :

Thermal degradation : Heat at 40–60°C for 72 hours.

Photodegradation : Expose to UV light (λ = 254 nm) in quartz cells.

Hydrolytic degradation : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) media.
Analyze degradation products via LC-MS/MS and compare fragmentation patterns to known metabolites. Quantify using validated HPLC methods .

Q. Q6. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.

Calculate activation energies for proposed reaction pathways.
Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via NMR or HPLC) .

Q. Q7. What strategies mitigate interference from byproducts during the synthesis of this compound?

Methodological Answer:

  • Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.
  • Crystallization optimization : Recrystallize from ethanol/water mixtures (80:20 v/v) to remove unreacted precursors.
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time impurity detection .

Data Analysis and Validation

Q. Q8. How should researchers statistically validate reproducibility in synthetic yields of this compound?

Methodological Answer:

  • Conduct triplicate syntheses under identical conditions.
  • Perform ANOVA (α = 0.05) to assess inter-batch variability.
  • Calculate confidence intervals (95% CI) for yields.
  • Use control charts to monitor process stability over time .

Q. Q9. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm ethyl group integration (δ ~1.2 ppm for CH₃, δ ~2.6 ppm for CH₂) and aromatic protons.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 214.0845 (theoretical).
  • XRD : Compare crystal lattice parameters to CSD (Cambridge Structural Database) entries .

Mechanistic and Applied Research

Q. Q10. How can researchers investigate the role of this compound as a ligand in coordination chemistry?

Methodological Answer:

  • UV-Vis titration : Monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺) by absorbance shifts.
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry.
  • EPR spectroscopy : Detect paramagnetic species in transition metal complexes .

Q. Q11. What protocols assess the environmental impact of this compound in aquatic systems?

Methodological Answer:

  • OECD 301D biodegradability test : Incubate with activated sludge for 28 days; measure DOC removal.
  • Daphnia magna acute toxicity : Determine EC₅₀ values (48-hour exposure).
  • QSAR modeling : Predict ecotoxicity using software like ECOSAR .

Cross-Disciplinary Applications

Q. Q12. How can this compound be functionalized for use in peptide mimetics?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) : Couple via Fmoc/t-Bu strategy using HBTU/DIPEA activation.
  • Click chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition.
  • Protecting group strategy : Use Boc for amine protection during derivatization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-ethylbenzoic acid hydrochloride
Reactant of Route 2
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2-Amino-3-ethylbenzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.